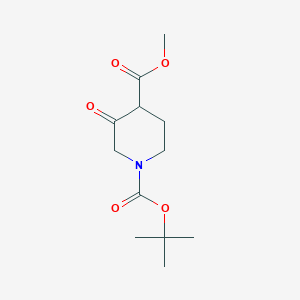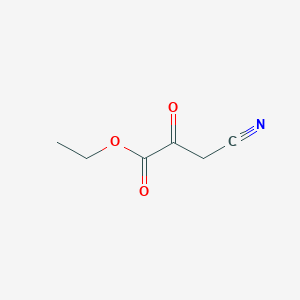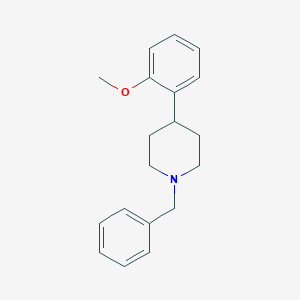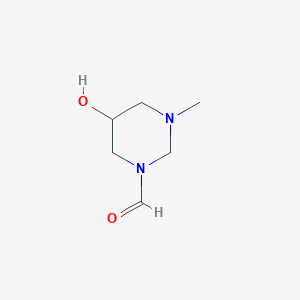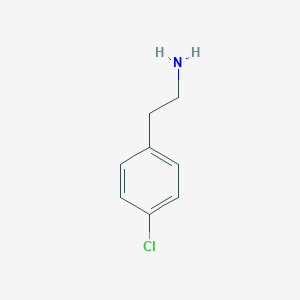
4-Chlorophenethylamine
Overview
Description
4-Chlorophenethylamine, also known as 4-CPA, is an organic compound belonging to the phenethylamine family. It is a colorless solid that is soluble in water and organic solvents. 4-CPA is a common intermediate in the synthesis of pharmaceuticals and other compounds. It is also used in the manufacture of some insecticides and herbicides. This compound has been studied extensively, and its chemical and physical properties have been well documented.
Scientific Research Applications
Wastewater Treatment and Microbial Effects : 4-CP's impact on sludge toxicity, microbial diversity, and gene expression in wastewater treatment was studied. This research highlighted the role of specific bacteria in degrading 4-CP and the need for further investigation into the functional genes of these bacteria (Zhao et al., 2018).
Pharmacologic Effects in Rats : Investigating the pharmacologic effects of 4-CP in comparison to clofibrate on rats, this study observed significant changes in hepatic microsomal protein and cytochrome P-450 content. Additionally, 4-CP treatment resulted in marked morphological changes in liver cell ultrastructure (Phornchirasilp et al., 1989).
Catalytic Dechlorination : Research on the dechlorination of 4-CP using various catalysts found Raney Ni to be an efficient and economical catalyst for this purpose. The study provides insights into the kinetics of dechlorination and its potential for treating other chlorinated aromatic compounds (Raut et al., 2020).
Photoelectrochemical Sensing : A study developed a sensitive photoelectrochemical sensor for detecting 4-CP in water, utilizing a BiPO4/BiOCl heterojunction. This work demonstrates the application of heterojunction materials in environmental monitoring (Yan et al., 2019).
Wastewater Bioreactor Modeling : The biodegradation and physical removal of 4-CP using a mixed microbial consortium in an Airlift packed bed bioreactor (ALPBB) were studied, highlighting the effectiveness of this system in lower concentrations of 4-CP. An artificial neural network model was also developed for predicting the removal efficiency (Azizi et al., 2021).
Catalytic Peroxymonosulfate Activation : A study on 4-CP degradation using UV and MnO2 to activate peroxymonosulfate demonstrated high efficiency and non-toxicity of the treated sample, offering a new perspective for treating industrial wastewater (Eslami et al., 2018).
Mechanism of Action
Target of Action
4-Chlorophenethylamine is a psychoactive substituted phenethylamine . It primarily targets the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and cognition .
Mode of Action
This compound interacts with its targets by binding to these serotonin receptors. It acts as a partial to full agonist at these receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound initiates a response in the serotonin system .
Biochemical Pathways
Upon binding to the serotonin receptors, this compound affects several biochemical pathways. It has been found to be a full agonist at the 5-HT 2A and 5-HT 2C receptors in inositol phosphate assays . This suggests that it can trigger the release of inositol trisphosphate (IP3), leading to the release of calcium ions from intracellular stores and resulting in various downstream effects .
Pharmacokinetics
Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the serotonin system. By acting as an agonist at serotonin receptors, it can influence mood, anxiety, and cognition . The specific effects can vary widely depending on the individual and the dose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetics, age, and health status can influence how an individual responds to this compound .
Safety and Hazards
Future Directions
While there isn’t specific information available on the future directions of 4-Chlorophenethylamine, it has been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors with potential use in Alzheimer therapy . This suggests that it could have potential applications in the development of new treatments for neurodegenerative diseases.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chlorophenethylamine are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It has been shown to have significant cytotoxicity in monoaminergic neurons . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that it can interact with various transporters and binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
properties
IUPAC Name |
2-(4-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXFXCKTIGELTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166018 | |
| Record name | 4-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156-41-2 | |
| Record name | 2-(4-Chlorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-chlorophenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


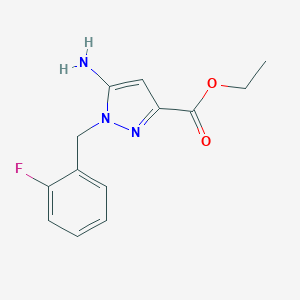
![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)
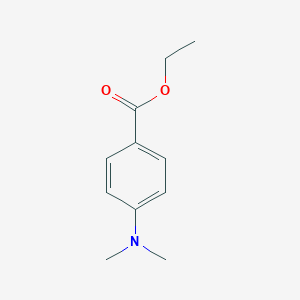
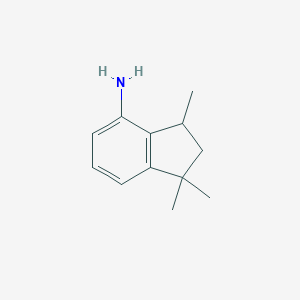
![2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B57494.png)

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)

